molecular formula C22H31N3O2 B6776929 N-[cyclohexyl(phenyl)methyl]-2-(8-oxo-2,7-diazaspiro[4.4]nonan-2-yl)acetamide

N-[cyclohexyl(phenyl)methyl]-2-(8-oxo-2,7-diazaspiro[4.4]nonan-2-yl)acetamide

Cat. No.: B6776929
M. Wt: 369.5 g/mol
InChI Key: OBVDTLXXDNIAEW-UHFFFAOYSA-N
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Description

N-[cyclohexyl(phenyl)methyl]-2-(8-oxo-2,7-diazaspiro[44]nonan-2-yl)acetamide is a complex organic compound with a unique structure that includes a spirocyclic nonane ring system

Properties

IUPAC Name

N-[cyclohexyl(phenyl)methyl]-2-(8-oxo-2,7-diazaspiro[4.4]nonan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O2/c26-19-13-22(15-23-19)11-12-25(16-22)14-20(27)24-21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1,3-4,7-8,18,21H,2,5-6,9-16H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBVDTLXXDNIAEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2=CC=CC=C2)NC(=O)CN3CCC4(C3)CC(=O)NC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyclohexyl(phenyl)methyl]-2-(8-oxo-2,7-diazaspiro[4.4]nonan-2-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the spirocyclic nonane core, followed by the introduction of the acetamide group and the cyclohexyl(phenyl)methyl moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce large quantities of the compound efficiently and cost-effectively.

Chemical Reactions Analysis

Types of Reactions

N-[cyclohexyl(phenyl)methyl]-2-(8-oxo-2,7-diazaspiro[4.4]nonan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

N-[cyclohexyl(phenyl)methyl]-2-(8-oxo-2,7-diazaspiro[4.4]nonan-2-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[cyclohexyl(phenyl)methyl]-2-(8-oxo-2,7-diazaspiro[4.4]nonan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-[cyclohexyl(phenyl)methyl]-2-(8-oxo-2,7-diazaspiro[4.4]nonan-2-yl)acetamide can be compared with other similar compounds, such as:

    Spirocyclic compounds: These compounds share the spirocyclic core structure and may have similar chemical properties and reactivity.

    Acetamide derivatives: Compounds with the acetamide functional group can be compared in terms of their reactivity and biological activity.

    Cyclohexyl(phenyl)methyl derivatives: These compounds share the cyclohexyl(phenyl)methyl moiety and can be compared for their chemical and physical properties.

The uniqueness of this compound lies in its combination of these structural features, which may confer specific properties and applications not found in other compounds.

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